4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde
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Overview
Description
“4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde” is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O2/c1-14-7-6-13-12(14)9-16-11-4-2-10(8-15)3-5-11/h2-8H,9H2,1H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 113-115°C .
Scientific Research Applications
1. Fluorescent Probes for Biomolecules
4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a derivative, has been designed as a novel ratiometric fluorescent probe for cysteine and homocysteine, showing a large (125 nm) hypsochromic shift in emission. This significant emission wavelength shift allows for the quantitative detection of these biomolecules (Lin et al., 2008).
2. Catalytic Activity in Organic Reactions
Pd(II) complexes with a related ONN pincer ligand, synthesized from 4-hydroxy-3-methoxy-benzaldehyde, demonstrate catalytic activity, particularly in the Suzuki-Miyaura reaction, a cross-coupling process important in organic synthesis (Shukla et al., 2021).
3. Corrosion Inhibition in Industrial Applications
Imidazole-based molecules, including derivatives of 4-(1H-imidazol-1-yl)benzaldehyde, show potential as corrosion inhibitors for carbon steel in acidic mediums. Their efficiency in preventing corrosion is significant, offering potential applications in industrial maintenance (Costa et al., 2021).
4. Development of Novel Organic Compounds
Research includes the development of new organic compounds using imidazole derivatives. For example, novel chiral ligands containing O,N atoms synthesized from enantiopure hydrobenzoin and 2-chloromethyl-1-methylimidazole hydrochloride have applications in asymmetric organic reactions (Liu, 2013).
5. Luminescence Sensing
Imidazole derivatives, including compounds structurally related to 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde, are studied for their properties in luminescence sensing. This has potential applications in chemical detection and environmental monitoring (Shi et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde are currently unknown. This compound is a derivative of imidazole, a heterocyclic aromatic organic compound that is widely used in pharmaceuticals and industrial applications . .
Mode of Action
As a derivative of imidazole, it may share some of the biochemical properties of other imidazole compounds, which are known to interact with various enzymes and receptors in the body . .
Biochemical Pathways
Imidazole derivatives are involved in a wide range of biochemical processes, including the regulation of pH, the formation of purines, and the modulation of various enzymes . .
Pharmacokinetics
The compound’s bioavailability, or the extent to which it is absorbed and able to exert an effect, is also unknown .
Result of Action
Given its structural similarity to other imidazole derivatives, it may exert similar effects, such as modulating enzyme activity or interacting with various receptors . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
4-[(1-methylimidazol-2-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-7-6-13-12(14)9-16-11-4-2-10(8-15)3-5-11/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUKYFSMBNHCHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356265 |
Source
|
Record name | 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195542 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
118001-71-1 |
Source
|
Record name | 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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